N-(3-chlorobenzyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 3-chlorophenylmethyl intermediate: This can be achieved through the chlorination of benzyl compounds.
Synthesis of the 3-methyl-1,2,4-oxadiazol-5-yl intermediate: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling of intermediates: The final step involves coupling the 3-chlorophenylmethyl and 3-methyl-1,2,4-oxadiazol-5-yl intermediates with the pyridin-2-yl imidazole-4-carboxamide core under specific reaction conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[(3-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application being investigated.
Comparison with Similar Compounds
Similar compounds to N-[(3-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE include other imidazole derivatives and oxadiazole-containing compounds These compounds share structural similarities but may differ in their biological activities and applications
Properties
Molecular Formula |
C19H15ClN6O2 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-24-19(28-25-12)14-5-6-21-17(8-14)26-10-16(23-11-26)18(27)22-9-13-3-2-4-15(20)7-13/h2-8,10-11H,9H2,1H3,(H,22,27) |
InChI Key |
PFUZFKBJKDYRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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